![molecular formula C11H11N3O7 B2978961 4-[(3,5-Dinitrobenzoyl)amino]butanoic acid CAS No. 102202-82-4](/img/structure/B2978961.png)
4-[(3,5-Dinitrobenzoyl)amino]butanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of 3,5-dinitrobenzoic acid involves the nitration reaction of benzoic acid with nitric acid in the presence of concentrated sulfuric acid. Alternatively, it can be initiated using 3-nitrobenzoic acid as a starting material, resulting in yields of approximately 98% . The reaction scheme is as follows:
Benzoic acid + Nitric acid → 3,5-Dinitrobenzoic acid
Molecular Structure Analysis
The molecular formula of 3,5-dinitrobenzoic acid is C₇H₄O₆N₂ , with a molar mass of approximately 212.118 g/mol . It appears as yellow or colorless crystals and has a melting point range of 205 to 207°C .
Chemical Reactions Analysis
- Derivatization : Chemists use 3,5-dinitrobenzoic acid to identify various organic substances, especially alcohols. By reacting the substance of interest with 3,5-dinitrobenzoic acid in the presence of sulfuric acid, crystallizable derivatives are formed. For instance, alcohols can be identified based on the melting points of their esters with 3,5-dinitrobenzoic acid .
Scientific Research Applications
Synthesis of Selenium-Containing Amino Acid Derivatives
4-(3,5-Dinitro-benzoylamino)-butyric acid: is used in the synthesis of novel amino acid derivatives containing selenium . These derivatives are significant due to their potential biological activities, including antibacterial properties. For instance, compounds synthesized by reacting 3,5-dinitrobenzoyl chloride with potassium selenide and then with selected amino acids have shown activity against bacteria like Staphylococcus aureus and Escherichia coli .
Chiral Derivatizing Agent for HPLC
This compound serves as a chiral derivatizing agent for the high-performance liquid chromatography (HPLC) separation of α-amino acids . It allows for the creation of diastereomers that can be separated on a standard reverse-phase column, which is crucial for the analysis of amino acid mixtures and the determination of their enantiomeric purity .
Intermediate for Piperidinone Synthesis
4-[(3,5-Dinitrobenzoyl)amino]butanoic acid: acts as a chemical intermediate in the synthesis of substituted piperidinone . This is achieved via an ester-imine derivative of aminobutanoic acid, which is a key step in the production of various pharmaceuticals and organic compounds .
Corrosion Inhibition
The dinitrobenzoyl moiety of the compound is structurally related to 3,5-dinitrobenzoic acid, which is known to be an effective corrosion inhibitor . This suggests that 4-(3,5-Dinitro-benzoylamino)-butyric acid could also be explored for its potential in protecting metals and alloys from corrosion.
Fluorometric Analysis of Creatinine
Derivatives of 3,5-dinitrobenzoic acid, which is structurally similar to 4-(3,5-Dinitro-benzoylamino)-butyric acid , are used in the fluorometric analysis of creatinine . This application could be extended to 4-(3,5-Dinitro-benzoylamino)-butyric acid , providing a method for the sensitive and selective detection of creatinine levels in biological samples.
Identification of Organic Substances
The compound’s ability to react with various organic substances to form derivatives with sharp melting points makes it valuable for the identification of alcohols and amines . By converting substances that are liquid or have low melting points into easily crystallized derivatives, it facilitates the determination of their identity and purity.
Safety and Hazards
properties
IUPAC Name |
4-[(3,5-dinitrobenzoyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O7/c15-10(16)2-1-3-12-11(17)7-4-8(13(18)19)6-9(5-7)14(20)21/h4-6H,1-3H2,(H,12,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMSXEQJVQJYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dinitrobenzoyl)amino]butanoic acid |
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